molecular formula C19H20ClN3O2 B2736887 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954697-43-9

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2736887
CAS No.: 954697-43-9
M. Wt: 357.84
InChI Key: RVPCUFWXDFTQLD-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyrrolidinone moiety, making it a complex and intriguing molecule for various scientific research applications.

Preparation Methods

The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with benzylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other urea derivatives such as:

Properties

IUPAC Name

1-benzyl-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-6-8-17(9-7-16)23-13-15(10-18(23)24)12-22-19(25)21-11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCUFWXDFTQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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